Aniline-15N

Mass Spectrometry Metabolic Flux Analysis Isotopic Tracing

Aniline-15N is a stable isotope-labeled aromatic amine where the naturally occurring nitrogen-14 atom is substituted with the non-radioactive nitrogen-15 isotope. It is primarily used as a molecular tracer in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and metabolic flux studies to precisely track nitrogen atoms in chemical and biochemical reactions.

Molecular Formula C6H7N
Molecular Weight 94.12 g/mol
CAS No. 7022-92-6
Cat. No. B052774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAniline-15N
CAS7022-92-6
SynonymsAniline-15N;  Aminobenzene-15N;  Aminophen-15N;  Anyvim-15N;  Blue Oil-15N;  C.I. 76000-15N;  NCI 176889;  Phenylamine-15N
Molecular FormulaC6H7N
Molecular Weight94.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N
InChIInChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i7+1
InChIKeyPAYRUJLWNCNPSJ-CDYZYAPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aniline-15N (CAS 7022-92-6): Stable Isotope-Labeled Nitrogen-15 Tracer for NMR and Metabolic Flux Analysis


Aniline-15N is a stable isotope-labeled aromatic amine where the naturally occurring nitrogen-14 atom is substituted with the non-radioactive nitrogen-15 isotope . It is primarily used as a molecular tracer in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and metabolic flux studies to precisely track nitrogen atoms in chemical and biochemical reactions [1]. Commercially available Aniline-15N typically has an isotopic purity of 98 atom % 15N and a chemical purity of ≥98% [1]. The compound has a molecular weight of 94.12 g/mol and a density of 1.033 g/mL at 25 °C, with its specific isotopic labeling providing a clear +1 mass shift (M+1) detectable in mass spectrometry .

Why Generic Substitution Fails: Aniline-15N Isotopic Purity and Mass Shift Are Non-Interchangeable with Unlabeled or Other Isotopologues


Substituting Aniline-15N with unlabeled aniline or other isotopologues (e.g., aniline-13C, aniline-D5) fundamentally alters experimental outcomes in tracer studies. Unlabeled aniline lacks the distinct mass shift (M+1) and NMR-active 15N nucleus essential for tracking nitrogen atom fate in metabolic pathways or reaction mechanisms . While 13C or D-labeled anilines provide alternative tracers, they report on carbon or hydrogen metabolism rather than nitrogen-specific processes [1]. The 15N label offers a unique window into nitrogen-centered reactions, such as amine transformations, heterocycle synthesis, and nitrogen flux in biological systems, which cannot be achieved with other isotopic tags . Furthermore, variations in isotopic purity (e.g., 98 atom % vs. lower enrichment grades) directly impact the sensitivity and quantitative accuracy of MS and NMR analyses, making precise specification of Aniline-15N critical for reproducible data .

Quantitative Differentiation: Aniline-15N Performance Data vs. Comparators in NMR, MS, and Synthetic Applications


Isotopic Purity and Mass Shift: Aniline-15N (98 atom %) vs. Natural Abundance Aniline (0.37 atom %) in Mass Spectrometry

Aniline-15N with 98 atom % 15N enrichment provides a distinct +1 Da mass shift (M+1) compared to natural abundance aniline (0.37 atom % 15N), enabling unequivocal differentiation of labeled and unlabeled molecular species in MS-based tracer studies [1]. This high enrichment level ensures that >98% of molecules contain the 15N label, minimizing background signal from unlabeled isotopologues and enhancing the signal-to-noise ratio for quantitative analysis .

Mass Spectrometry Metabolic Flux Analysis Isotopic Tracing

Chemical Purity: Aniline-15N (≥98%) vs. Competing 15N-Labeled Aniline Grades in Synthetic Reliability

Commercial Aniline-15N is supplied with a chemical purity of ≥98% (CP grade), as certified by major vendors . Some alternative sources offer lower purity grades (e.g., 95% minimum purity) , which can introduce impurities that interfere with sensitive NMR or MS experiments. The higher purity specification reduces the need for additional purification steps, saving time and resources in the laboratory.

Chemical Synthesis Stable Isotope Labeling Quality Control

15N NMR Coupling Constants: Aniline-15N vs. Unlabeled Aniline in Structural Elucidation

The 1J(15N,13C) coupling constant for Aniline-15N has been measured as a negative value (i.e., 1K(N,C) is positive) using 13C Fourier transform NMR [1]. This parameter is inaccessible with unlabeled aniline due to the low natural abundance and quadrupolar relaxation of 14N. The measured coupling constants in aniline derivatives are linearly related to 1J(15N,H) and correlate with N-C bond order, providing direct insight into electronic structure [1].

NMR Spectroscopy Spin-Spin Coupling Structural Biology

NMR Polymerization Mechanistic Studies: Aniline-15N vs. Unlabeled Aniline in Oligomer Characterization

In a study of oxidative aniline polymerization, the use of Aniline-15N enabled the unambiguous assignment of 15N NMR signals in the resulting oligomers, allowing for the identification of specific nitrogen environments and connectivity patterns [1]. Without the 15N label, 14N quadrupolar broadening renders nitrogen NMR spectra of aniline oligomers extremely broad and difficult to interpret, severely limiting mechanistic insight.

Polymer Chemistry NMR Spectroscopy Mechanistic Elucidation

15N-Labeled Heterocycle Synthesis: Aniline-15N as a Precursor vs. Unlabeled Aniline

Aniline-15N serves as a direct precursor for the synthesis of 15N-labeled aromatic heterocycles via a Csp2–N bond cleavage process with glycine-15N . This method allows for the site-specific incorporation of the 15N label into the heterocyclic ring. While unlabeled aniline could be used to synthesize the same heterocycle scaffold, it would lack the 15N isotopic label required for subsequent tracking in biological or environmental studies.

Organic Synthesis Heterocyclic Chemistry Isotope Labeling

NMR Sensitivity: Aniline-15N vs. 15N-Labeled Aniline Derivatives in Spin-½ vs. Quadrupolar Nuclei

15N is a spin-½ nucleus, yielding narrow NMR linewidths, whereas 14N is quadrupolar (spin-1), resulting in broad signals often unusable for high-resolution studies [1][2]. The 1J(15N,1H) coupling constant in aniline derivatives has been correlated with Hammett sigma constants, demonstrating the utility of 15N NMR for probing electronic substituent effects [2]. While 15N has a lower natural abundance and gyromagnetic ratio than 1H or 13C, its spin-½ nature makes high-resolution 15N NMR feasible with enriched samples like Aniline-15N, unlike the quadrupolar 14N nucleus.

NMR Spectroscopy Isotope Effects Sensitivity Enhancement

Optimal Application Scenarios for Aniline-15N in Research and Industrial Settings


Metabolic Flux Analysis and Tracer Studies in Biological Systems

Aniline-15N is ideal for in vivo or in vitro metabolic flux analysis where tracking the fate of nitrogen atoms is required. Its 98 atom % 15N enrichment provides a clear mass shift in LC-MS or GC-MS workflows, allowing researchers to distinguish labeled metabolites from endogenous unlabeled compounds [1]. This application is particularly valuable in drug metabolism studies, plant nitrogen assimilation research, and microbial pathway elucidation.

High-Resolution 15N NMR Spectroscopy for Structural and Mechanistic Studies

Researchers can leverage the spin-½ nature of 15N in Aniline-15N to obtain high-resolution 15N NMR spectra, enabling precise measurement of 15N-1H and 15N-13C coupling constants [2][3]. This is critical for determining nitrogen hybridization, studying electronic effects of substituents, and elucidating the structure of nitrogen-containing oligomers and polymers.

Synthesis of 15N-Labeled Heterocycles and Pharmaceutical Intermediates

Aniline-15N serves as a key building block for synthesizing 15N-labeled heterocyclic compounds, as demonstrated in C–N bond cleavage reactions with glycine-15N . These labeled heterocycles are valuable as internal standards for quantitative MS analysis, as metabolic probes in drug discovery, and for investigating reaction mechanisms in organic chemistry.

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